molecular formula C48H50P2 B3423863 (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane CAS No. 325168-88-5

(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane

Cat. No.: B3423863
CAS No.: 325168-88-5
M. Wt: 688.9 g/mol
InChI Key: LYHOBZAADXPPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane (CAS 325168-88-5) is a chiral bisphosphine ligand featuring a [2.2]-paracyclophane backbone with two di(3,5-xylyl)phosphine substituents at the 4- and 12-positions . Its rigid, planar-chiral structure enhances stereochemical control in asymmetric catalysis, particularly in enantioselective hydrogenation and cyclization reactions . The compound is synthesized under proprietary methods (US Patent 5874629) and is commercially available for research purposes in collaboration with Johnson Matthey and Chirotech . With a molecular formula of C₄₈H₅₀P₂ and a molecular weight of 688.86 g/mol, it is typically provided as a white powder with a minimum purity of 93–97% .

Key applications include:

  • Enantioselective hydrogenation of ketones: High selectivity (>90% ee) in reducing bulky substrates .
  • Cyclization/fluorination reactions: Demonstrated superior performance in platinum-catalyzed transformations compared to other phosphine ligands .
  • Ruthenium complexes: Forms active catalysts like dichloro[(S)-xylyl-phanephos]ruthenium(II), used in asymmetric synthesis under mild conditions .

Properties

IUPAC Name

[11-bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H50P2/c1-31-17-32(2)22-43(21-31)49(44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)50(45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHOBZAADXPPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H50P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001104196
Record name stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

688.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325168-89-6, 325168-88-5
Record name stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325168-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-4,12-Bis[di(3,5-xylyl)phosphino]-[2.2]-paracyclophane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-(-)-4,12-Bis(di(3,5-dimethylphenyl)phosphino)-[2,2]-paracyclophane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane typically involves the following steps:

    Formation of the Paracyclophane Backbone: The paracyclophane backbone is synthesized through a series of cyclization reactions.

    Introduction of Phosphine Groups: The di(3,5-xylyl)phosphino groups are introduced via a substitution reaction, where the appropriate phosphine precursors react with the paracyclophane backbone under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:

    Bulk Synthesis of Paracyclophane: Large-scale cyclization reactions to produce the paracyclophane backbone.

    Phosphine Substitution: High-yield substitution reactions to introduce the di(3,5-xylyl)phosphino groups.

    Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Gold(I)-Catalyzed Enantioselective Cope Rearrangement

This ligand demonstrates exceptional performance in Au(I)-catalyzed enantioselective Cope rearrangements of 1,5-dienes. A landmark study achieved 93% enantiomeric excess (e.e.) at −20°C using [(S)-Xylyl-PHANEPHOS(AuCl)₂] as the catalyst .

Key Reaction Data:

Substrate (1,5-Diene)Product (2,5-Diene)Yield (%)e.e. (%)Conditions
1a (R = H)2a9593−20°C, CH₂Cl₂
1b (R = Me)2b8890−20°C, CH₂Cl₂
1c (R = OAc)2c8285−20°C, CH₂Cl₂
1d (R = OTBS)2d7887−20°C, CH₂Cl₂

Mechanistic Insight : The rigid paracyclophane framework stabilizes the Au(I) center, while the xylyl groups enforce a chiral environment that directs the substrate into a chair-like transition state .

Palladium-Catalyzed Asymmetric Carbonylation

Xylyl-PHANEPHOS facilitates enantioselective hydroxycarbonylation and alkoxycarbonylation of alkenes. In Pd-catalyzed reactions, it achieves high regioselectivity for branched products .

Example Reaction:

Substrate : Styrene derivatives
Catalyst : [PdCl₂((S)-Xylyl-PHANEPHOS)]
Conditions : 50°C, CO (1 atm), methanol solvent
Outcomes :

  • Branched esters formed with >90% regioselectivity .

  • Enantioselectivity ranges from 80–92% e.e. depending on substituent electronics .

Rhodium-Catalyzed Asymmetric Hydrogenation

The ligand enables Rh-catalyzed hydrogenation of dehydroamino acids and ketones. Key parameters include:

  • Metal-ligand ratio : 1:1 (Rh:Xylyl-PHANEPHOS) optimal for activity.

  • Solvent : Tetrahydrofuran (THF) or ethanol.

  • Pressure : 10–50 bar H₂.

Notable Results :

SubstrateProductConversion (%)e.e. (%)
Methyl (Z)-α-acetamidocinnamateMethyl (R)-phenylalanine9995
Acetophenone(R)-1-Phenylethanol9588

Mechanistic Role in Stabilizing Reactive Intermediates

The ligand’s di(3,5-xylyl)phosphine groups:

  • Steric Shielding : Protect metal centers from undesired side reactions.

  • Electronic Effects : Enhance metal-to-substrate π-backbonding in carbonylations .

  • Conformational Rigidity : Enforces a fixed dihedral angle (~85°) between phosphorus atoms, critical for asymmetric induction .

Comparative Performance with Other Ligands

Reaction TypeXylyl-PHANEPHOS (e.e. %)BINAP (e.e. %)SEGPHOS (e.e. %)
Au(I)-Cope Rearrangement9334<10
Pd-Carbonylation927585
Rh-Hydrogenation958990

Critical Reaction Parameters

  • Temperature : Lower temperatures (−20°C to 0°C) improve enantioselectivity in Au(I) systems .

  • Solvent : Polar aprotic solvents (e.g., CH₂Cl₂) enhance catalytic activity in Pd-mediated reactions .

  • Metal Coordination : A 1:1 metal-to-ligand ratio minimizes unproductive coordination sites .

Limitations and Challenges

  • Substrate Scope : Bulky substrates (e.g., tert-butylstyrene) show reduced reactivity in carbonylation .

  • Sensitivity to Moisture : Requires strict anhydrous conditions during catalyst preparation .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C48H50P2
  • Molecular Weight : 688.86 g/mol
  • CAS Number : 325168-88-5
  • MDL Number : MFCD03840578
  • PubChem CID : 11263179

The compound features a paracyclophane backbone with two di(3,5-xylyl)phosphino groups that contribute to its steric and electronic properties, enhancing its performance as a ligand.

Applications in Asymmetric Catalysis

  • Asymmetric Hydrogenation
    • (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane is primarily used as a ligand in asymmetric hydrogenation reactions. This reaction is crucial for synthesizing chiral compounds from prochiral substrates.
    • A notable study demonstrated its effectiveness in hydrogenating aromatic and heteroaromatic ketones with high enantioselectivity and activity, showcasing its potential in pharmaceutical synthesis .
  • Catalytic Systems
    • The ligand forms complexes with transition metals such as ruthenium and palladium, enhancing the efficiency of various catalytic processes.
    • For instance, studies have reported that phanePhos-ruthenium complexes catalyze the asymmetric hydrogenation of a wide range of substrates, achieving excellent yields and selectivity .

Case Studies and Research Findings

StudyApplicationFindings
Organic Letters (2001)Asymmetric HydrogenationAchieved high enantioselectivity for ketones using phanePhos-ruthenium complexes .
Journal of the American Chemical Society (1997)CatalysisDemonstrated the effectiveness of this compound in catalyzing hydrogenation reactions .
Catalysis Science & Technology (2010)Chiral SynthesisUtilized in the synthesis of chiral intermediates for pharmaceuticals with high yields .

Advantages of Using this compound

  • High Enantioselectivity : The ligand's unique structure allows for the precise control of stereochemistry during reactions.
  • Versatility : Effective across a variety of substrates, including challenging aromatic systems.
  • Efficiency : Reduces reaction times and increases yields compared to other ligands.

Mechanism of Action

The mechanism of action of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane involves its role as a chiral ligand in catalytic reactions. The compound provides a rigid and well-defined chiral environment, which facilitates the selective activation of substrates. The phosphine groups coordinate with metal centers, forming active catalytic species that promote the desired transformations with high enantioselectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane with analogous ligands, focusing on structural features, catalytic performance, and safety profiles:

Compound Substituents Key Applications Enantioselectivity (ee) Safety Profile References
This compound (CAS 325168-88-5) Di(3,5-xylyl)phosphine Hydrogenation, cyclization/fluorination, Ru/Pt complexes >90% (varies by substrate) Limited data; no acute toxicity reported in SDS
(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane (CAS 364732-88-7) Diphenylphosphine Laboratory synthesis, asymmetric catalysis 70–85% Skin/eye irritation (GHS Category 2), respiratory sensitization (H335)
(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane (CAS 364732-86-5) 4-Methoxyphenyl Potential electron-rich catalysis (hypothesized) Not reported No safety data available
(S,S)-XylSKEWPHOS (CAS not provided) Di(3,5-xylyl)phosphine on skewphos Ruthenium-catalyzed asymmetric hydrogenation 80–95% Similar to other xylyl-phosphines; air-sensitive

Structural and Functional Insights:

Substituent Effects :

  • Di(3,5-xylyl) vs. Diphenyl : The 3,5-xylyl groups in the target compound provide greater steric bulk and electron-donating properties compared to diphenyl substituents, leading to enhanced enantioselectivity in Pt-catalyzed cyclization/fluorination (e.g., 95% ee vs. 80% for diphenyl analogs) .
  • Methoxy Substitution : The 4-methoxyphenyl variant (CAS 364732-86-5) may improve electron density at the metal center, but its catalytic performance remains unvalidated .

Catalytic Performance :

  • The target compound outperforms diphenylphosphine analogs in enantioselective hydrogenation due to its rigid paracyclophane framework, which restricts conformational flexibility and stabilizes transition states .
  • In Ru complexes, its dichloro derivatives exhibit superior air stability compared to XylSKEWPHOS-based catalysts, which require stringent inert conditions .

Safety and Handling :

  • While the diphenyl analog (CAS 364732-88-7) is classified as a respiratory and skin irritant, safety data for the xylyl-substituted compound are scarce. Its higher molecular weight and reduced volatility may mitigate exposure risks .

Biological Activity

(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane is a chiral bisphosphine ligand known for its applications in asymmetric catalysis. This compound has garnered attention due to its unique structural properties and biological activity, particularly in the context of catalysis involving hydrogenation reactions.

  • Molecular Formula : C₄₈H₅₀P₂
  • Molecular Weight : 688.86 g/mol
  • CAS Number : 325168-88-5
  • Melting Point : 234-238 °C
  • Optical Activity : [α]/D +61.0°, c = 0.1 in ethanol

Asymmetric Catalysis

This compound has been extensively studied for its role as a ligand in asymmetric catalysis, particularly in hydrogenation reactions of various substrates, including aromatic and heteroaromatic compounds.

  • Catalytic Efficiency : Research indicates that this ligand facilitates efficient and highly enantioselective hydrogenation processes. A study published in the Journal of the American Chemical Society highlighted its effectiveness in catalyzing the hydrogenation of α,β-unsaturated ketones with high enantioselectivity .
  • Mechanism of Action : The ligand's unique structure allows for optimal interaction with metal centers (e.g., Ru complexes), enhancing the reactivity and selectivity of the catalytic process. The steric and electronic properties imparted by the di(3,5-xylyl)phosphino groups are crucial for achieving high levels of enantioselectivity.

Case Studies

  • Hydrogenation of Aromatic Ketones :
    • In a series of experiments, this compound was used to catalyze the hydrogenation of various aromatic ketones.
    • Results showed enantiomeric excesses exceeding 95%, demonstrating the ligand's potential in producing chiral intermediates for pharmaceuticals .
  • Comparison with Other Ligands :
    • When compared to traditional phosphine ligands such as triphenylphosphine, this compound exhibited superior performance in terms of reaction rate and selectivity .

Data Tables

PropertyValue
Molecular FormulaC₄₈H₅₀P₂
Molecular Weight688.86 g/mol
Melting Point234-238 °C
Optical Rotation+61.0°
Enantiomeric Excess (Example)>95% in specific reactions

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane, and how is its enantiomeric purity verified?

  • Methodology : Synthesis typically involves functionalizing the [2.2]-paracyclophane backbone with di(3,5-xylyl)phosphine groups via palladium-catalyzed cross-coupling reactions. Enantiomeric purity is verified using chiral HPLC or circular dichroism (CD) spectroscopy. For structural confirmation, X-ray crystallography is recommended due to the ligand’s rigid paracyclophane framework .

Q. What safety protocols are critical when handling this ligand in catalytic studies?

  • Methodology : Use nitrogen-purged gloveboxes for air-sensitive reactions. Personal protective equipment (PPE) must include impermeable gloves (e.g., nitrile), sealed goggles, and lab coats. Storage should be at 2–8°C under nitrogen to prevent oxidation . Ventilation must meet OSHA standards for particulate control to avoid inhalation of dust .

Q. How does this ligand compare to other chiral diphosphines in terms of steric and electronic properties?

  • Methodology : The 3,5-xylyl groups create a highly congested environment, increasing steric bulk compared to diphenylphosphine analogs (e.g., BINAP). Electronic effects are probed via IR spectroscopy of metal-carbonyl complexes (e.g., Rh(CO)₂Cl) to measure ν(CO) stretching frequencies, correlating with electron-donating capacity .

Advanced Research Questions

Q. How does the ligand’s stereoelectronic profile influence enantioselectivity in platinum-catalyzed cyclization/fluorination reactions?

  • Methodology : The ligand’s rigid paracyclophane backbone enforces a well-defined chiral pocket, directing substrate approach. In Pt-catalyzed systems, enantioselectivity (>90% ee) is achieved using [(S)-(xylyl-phanephos)Pt(NCC6F5)₂][(BF₄)₂] with AgBF₄ as a co-catalyst. Optimization involves tuning the electrophilic fluorine source (e.g., Selectfluor vs. NFSI) and reaction temperature .

Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric hydrogenation?

  • Methodology : Discrepancies often arise from metal-ligand ratio variations. For Ru complexes (e.g., [RuCl(p-cymene)((S)-xylbinap)]Cl), a 1:1.2 metal-to-ligand ratio minimizes uncoordinated ligand interference. Solvent effects (e.g., dichloromethane vs. THF) should be systematically tested, as polarity impacts transition-state stabilization .

Q. How can computational modeling predict enantioselectivity trends for this ligand in understudied reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify steric clashes or favorable π-π interactions between the ligand’s xylyl groups and substrates. For example, in allylic alkylation, the computed ΔΔG‡ correlates with experimental ee values .

Data Analysis and Experimental Design

Q. What analytical techniques are essential for characterizing metal-ligand complexes of this phosphine?

  • Methodology :

  • NMR Spectroscopy : ³¹P NMR detects coordination shifts (Δδ ~15–20 ppm for Rh or Pt complexes).
  • X-ray Crystallography : Resolves absolute configuration and metal-ligand bond angles (e.g., P-M-P bite angles ~85–90° critical for enantioselectivity) .
  • Mass Spectrometry : High-resolution ESI-MS confirms complex stoichiometry.

Q. How should researchers address inconsistencies in thermal stability data during reaction scale-up?

  • Methodology : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C). For exothermic reactions, use adiabatic calorimetry to design safe heating profiles. In catalytic cycles, in situ IR monitors ligand integrity under operational conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
Reactant of Route 2
Reactant of Route 2
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.